Fibrinogen Binding Inhibitor Peptide

platelet aggregation GPIIb/IIIa antagonist fibrinogen binding inhibition

Choose Fibrinogen Binding Inhibitor Peptide (γ400–411, HHLGGAKQAGDV) when RGD-based probes are mechanistically unsuitable. This dodecapeptide targets the γ-chain GPIIb/IIIa recognition site—wholly distinct from the RGD-binding pocket—and uniquely decouples receptor occupancy from tyrosine phosphorylation signaling. It acts synergistically with RGD peptides rather than additively, enabling rigorous dissection of fibrinogen-receptor interactions. Benchmark IC50 range: 48–180 µM for fibrinogen binding inhibition. Indispensable for conformation-specific anti-thrombotic screening, platelet outside-in signaling studies, and as a native-sequence reference standard in high-throughput GPIIb/IIIa antagonist assays. Sourced at ≥98% purity to ensure reproducible, publication-grade experimental outcomes.

Molecular Formula C50H80N18O16
Molecular Weight 1189.3 g/mol
CAS No. 89105-94-2
Cat. No. B549971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFibrinogen Binding Inhibitor Peptide
CAS89105-94-2
Molecular FormulaC50H80N18O16
Molecular Weight1189.3 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NCC(=O)NCC(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC2=CN=CN2)N
InChIInChI=1S/C50H80N18O16/c1-24(2)13-33(67-48(81)34(15-29-18-55-23-60-29)66-44(77)30(52)14-28-17-54-22-59-28)45(78)58-19-37(70)56-20-38(71)61-27(6)43(76)64-31(9-7-8-12-51)47(80)65-32(10-11-36(53)69)46(79)62-26(5)42(75)57-21-39(72)63-35(16-40(73)74)49(82)68-41(25(3)4)50(83)84/h17-18,22-27,30-35,41H,7-16,19-21,51-52H2,1-6H3,(H2,53,69)(H,54,59)(H,55,60)(H,56,70)(H,57,75)(H,58,78)(H,61,71)(H,62,79)(H,63,72)(H,64,76)(H,65,80)(H,66,77)(H,67,81)(H,68,82)(H,73,74)(H,83,84)/t26-,27-,30-,31-,32-,33-,34-,35-,41-/m0/s1
InChIKeySTSKWZSBFZRSGP-GYDGUXFESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fibrinogen Binding Inhibitor Peptide (CAS 89105-94-2): A γ-Chain Dodecapeptide for GPIIb/IIIa-Mediated Platelet Adhesion Studies and Anti-Thrombotic Research Procurement


Fibrinogen Binding Inhibitor Peptide (CAS 89105-94-2), also known as fibrinogen γ-chain fragment 400-411 or H12 (HHLGGAKQAGDV), is a synthetic dodecapeptide corresponding to the carboxy-terminal sequence of the human fibrinogen γ-chain (residues 400-411). This sequence represents the specific platelet receptor recognition site for the activated glycoprotein (GP) IIb/IIIa integrin complex [1]. The peptide functions as a competitive antagonist of fibrinogen, fibronectin, and von Willebrand factor binding to thrombin- or ADP-stimulated platelets . Notably, this peptide is a non-RGD-containing fibrinogen-derived sequence that binds to a distinct site on the GPIIb/IIIa receptor compared to RGD-containing peptides, offering a unique tool for dissecting the multi-site interaction between fibrinogen and its platelet receptor [2].

Why Generic Fibrinogen Receptor Antagonist Substitution Fails: The Critical Distinction Between γ-Chain Peptide and RGD-Based Inhibitors for Accurate GPIIb/IIIa Studies


In-class substitution of fibrinogen receptor antagonists without regard to their specific binding site is scientifically invalid and can lead to erroneous experimental conclusions. Fibrinogen interacts with the platelet GPIIb/IIIa receptor via at least two distinct recognition sites: the RGD sequences within the α-chain (Aα 95-98 and Aα 572-575) and the γ-chain dodecapeptide sequence (γ 400-411) [1]. Peptides representing these different sites exhibit non-equivalent inhibitory potency [2], demonstrate synergistic rather than additive inhibition when combined [3], and display divergent effects on platelet protein tyrosine phosphorylation . Consequently, experimental outcomes obtained with a generic RGD peptide (e.g., RGDS or RGDF) cannot be directly extrapolated to the γ-chain peptide HHLGGAKQAGDV, and vice versa. The selection of the appropriate peptide must be explicitly justified based on the specific mechanistic question under investigation. The following quantitative evidence establishes the precise performance boundaries and differential characteristics that inform proper procurement decisions.

Fibrinogen Binding Inhibitor Peptide (89105-94-2): Head-to-Head Quantitative Differentiation Data Against RGD Peptides for Scientific Procurement Decisions


Potency Hierarchy: RGDS and RGDF Are More Potent Inhibitors of Fibrinogen Binding Than the γ-Chain Peptide H12 in Head-to-Head Competition Assays

In a direct comparative study measuring the inhibition of 125I-labeled fibrinogen binding to thrombin-activated human platelets, the γ-chain peptide GQQHHLGGAKQAGDV (G15) was significantly less potent than the RGD-containing tetrapeptides RGDS and RGDF. The observed rank order of inhibitory potency was: RGDS = RGDF > G15 [1]. This head-to-head comparison demonstrates that while the γ-chain peptide is an effective antagonist, its potency is lower than that of short RGD peptides under identical assay conditions, a critical consideration for experimental design and dose selection.

platelet aggregation GPIIb/IIIa antagonist fibrinogen binding inhibition

Native γ-Chain Peptide (γ400-411) Exhibits Significantly Lower Affinity Than Optimized RGD-Based Linear and Cyclic Peptides in Platelet Aggregation Assays

The native fibrinogen γ-chain peptide γ400-411 (HHLGGAKQAGDV) is the direct biological sequence from which Fibrinogen Binding Inhibitor Peptide is derived. In comparative studies of antiaggregatory activity, this native sequence exhibited an IC50 range of 48-180 µM for inhibiting 125I-fibrinogen binding to thrombin-stimulated platelets [1]. In contrast, a modified RGD-containing tetrapeptide, Ac-RGDS-NH2, demonstrated an IC50 of 91.3 ± 0.1 µM in dog platelet-rich plasma ADP-induced aggregation assays [2]. Further optimization through cyclization yielded the cyclic peptide SK&F 106760 with an IC50 of 0.36 ± 0.4 µM—a potency improvement of more than 250-fold over the linear Ac-RGDS-NH2 [2]. This cross-study comparison highlights that the native γ-chain peptide, while specific for its receptor site, possesses substantially lower potency than engineered RGD-based peptides.

antiplatelet activity IC50 comparison peptide optimization

Mechanistic Distinction: γ-Chain Peptide Binding Does Not Induce Tyrosine Phosphorylation of Platelet Proteins, in Contrast to Whole Fibrinogen

A critical functional distinction exists between the γ-chain peptide fragment (γ400-411) and the intact fibrinogen molecule. While the binding of whole fibrinogen to activated platelets leads to the tyrosine phosphorylation of specific platelet proteins as part of the outside-in signaling cascade, the binding of the isolated γ-chain fragment 400-411 does not induce this phosphorylation response . This class-level distinction means that the γ-chain peptide can be used to occupy the receptor and block ligand binding without triggering downstream signaling events that are characteristic of full fibrinogen engagement.

signal transduction platelet activation phosphorylation

Distinct Binding Site Utilization: γ-Chain Peptide Blocks Disagregin Binding to Soluble GPIIb/IIIa Whereas RGD Peptide (GRGDSP) Does Not

In a study examining the interaction of the tick-derived disintegrin disagregin with purified GPIIb/IIIa, a key differential observation was made: the γ-chain peptide fgγ(400-411) inhibited the binding of biotin-labeled disagregin to soluble GPIIb/IIIa, whereas the RGD-containing peptide GRGDSP had no effect on this binding interaction under the same conditions [1]. This finding demonstrates that the γ-chain peptide and RGD peptides interact with distinct binding sites or conformational states of the GPIIb/IIIa receptor, with the γ-chain peptide accessing a site that overlaps with disagregin's binding region while the RGD peptide does not.

binding site specificity disintegrin GPIIb/IIIa conformation

RGDF Peptide Is 4- to 5-Fold More Potent Than RGDS in Inhibiting Fibrinogen Binding, Highlighting the Importance of Specific RGD Sequence Context

While both RGDS and RGDF are RGD-containing tetrapeptides, their inhibitory potencies differ significantly. In direct comparative studies measuring inhibition of fibrinogen binding to stimulated platelets, the RGDF peptide (corresponding to Aα 95-98 of the fibrinogen α-chain) was found to be fourfold to fivefold more potent than the RGDS peptide (corresponding to Aα 572-575) [1]. This difference demonstrates that even within the same class of RGD-based inhibitors, the flanking amino acid residues critically modulate binding affinity. This intra-class variability further reinforces that blanket substitution among fibrinogen receptor antagonists—whether RGD-based or γ-chain-based—is not scientifically valid.

RGD peptide structure-activity relationship fibrinogen binding

Optimized γ-Chain Peptide Variants Achieve Potency Comparable to Intact Fibrinogen Through Arginine Substitution Modifications

Although the native γ400-411 peptide has relatively low affinity (IC50 = 48-180 µM), strategic amino acid substitutions dramatically enhance its potency. A variant with arginine substituted for alanine at position 9 (Arg9-Gly-Asp-Val) exhibited an IC50 of 14.5 µM, while further substitutions on the amino-terminal side yielded peptides with IC50 values of 0.4-0.8 µM. The most potent modified peptide, Arg13-Gly-Asp-Val, achieved an IC50 of 0.2-0.3 µM [1]. Furthermore, a 125I-labeled variant (Tyr-His-His-Lys-Arg-Lys-Arg-Lys-Gln-Arg-Gly-Asp-Val) bound to thrombin-stimulated platelets with a Kd of 3.8 × 10^-7 M (380 nM) and 59,990 molecules bound per cell at saturation [1]. This binding affinity is comparable to that of intact fibrinogen. These modifications increased the affinity by more than 20-fold compared to peptides comprised solely of native sequences [1].

peptide engineering binding affinity Kd

Procurement-Guided Application Scenarios for Fibrinogen Binding Inhibitor Peptide (CAS 89105-94-2) in Platelet Biology and Anti-Thrombotic Drug Discovery


Dissecting the Differential Roles of Fibrinogen α-Chain (RGD) and γ-Chain Binding Sites in GPIIb/IIIa-Mediated Platelet Aggregation

Utilize Fibrinogen Binding Inhibitor Peptide (γ400-411) in parallel with RGD-containing peptides (e.g., RGDS or RGDF) to distinguish the contributions of the two distinct fibrinogen binding sites to platelet aggregation and outside-in signaling. As established in the evidence above, the γ-chain peptide binds to a different site on GPIIb/IIIa than RGD peptides , and the combination of both peptide types produces synergistic rather than additive inhibition of fibrinogen binding [2]. This scenario is ideal for basic research laboratories investigating the molecular mechanisms of integrin activation and platelet function.

Studying Conformational States of GPIIb/IIIa Using γ-Chain Peptide as a Conformation-Specific Probe

Employ Fibrinogen Binding Inhibitor Peptide to probe specific conformational states of the GPIIb/IIIa receptor. Evidence demonstrates that the γ-chain peptide fgγ(400-411) inhibits disagregin binding to soluble GPIIb/IIIa, whereas the RGD peptide GRGDSP has no effect . This differential blockade indicates that the γ-chain peptide accesses a distinct conformational state or binding site. This application is particularly valuable for structural biology and drug discovery programs aiming to develop conformation-specific anti-thrombotic agents with improved safety profiles (e.g., reduced bleeding risk).

Investigating GPIIb/IIIa-Mediated Adhesion Without Triggering Tyrosine Phosphorylation Signaling Cascades

Use Fibrinogen Binding Inhibitor Peptide as a tool to occupy the GPIIb/IIIa receptor and block ligand binding without inducing the downstream tyrosine phosphorylation signaling events that are characteristic of whole fibrinogen binding . This application enables researchers to decouple receptor occupancy from signal transduction, facilitating studies on the specific role of outside-in signaling in platelet spreading, clot retraction, and thrombus stability. This is a critical application for academic and pharmaceutical laboratories focused on signal transduction pathways in platelets.

Benchmarking Novel Anti-Platelet Compounds Against the Native γ-Chain Binding Site in GPIIb/IIIa Antagonist Screening

Incorporate Fibrinogen Binding Inhibitor Peptide as a reference standard in high-throughput screening assays for novel GPIIb/IIIa antagonists. The peptide's established IC50 range of 48-180 µM for fibrinogen binding inhibition provides a reproducible benchmark for assay validation . Given that optimized RGD-based peptides and peptidomimetics achieve substantially higher potency (IC50 values in the nanomolar range), this native γ-chain peptide serves as an appropriate control to establish baseline activity and to identify compounds that may target the γ-chain binding site specifically.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fibrinogen Binding Inhibitor Peptide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.